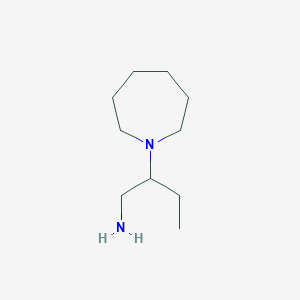
2-(azepan-1-yl)butan-1-amine
Beschreibung
2-(Azepan-1-yl)butan-1-amine is an aliphatic amine derivative containing a seven-membered azepane ring attached to the second carbon of a butan-1-amine backbone. The compound’s molecular formula is inferred as C₁₀H₂₂N₂, with a molecular weight of ~170.30 g/mol, based on closely related isomers .
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
2-(azepan-1-yl)butan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-2-10(9-11)12-7-5-3-4-6-8-12/h10H,2-9,11H2,1H3 |
InChI-Schlüssel |
IPHDDHZWCROIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)N1CCCCCC1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)butan-1-amine typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions. For instance, the reaction of 1-bromobutane with azepane (hexamethyleneimine) in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(azepan-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-(azepan-1-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-(azepan-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares 2-(azepan-1-yl)butan-1-amine with key analogs:
*Note: Data for this compound inferred from analogs.
Key Observations:
Chain Length and Positional Isomerism :
- The position of the azepane group significantly impacts polarity and solubility. For example, 4-(azepan-1-yl)butan-1-amine (azepane at terminal C4) may exhibit lower solubility in polar solvents compared to the C2 isomer due to reduced hydrogen-bonding capacity .
- Shorter-chain analogs like 2-(azepan-1-yl)ethan-1-amine (C₈H₁₈N₂) have lower molecular weights and higher volatility, making them suitable for gas-phase reactions .
Cyclohexane-containing analogs (e.g., 2-(azepan-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine) exhibit increased hydrophobicity, favoring applications in lipid-soluble drug formulations .
Thermophysical Behavior :
- Linear primary amines with longer chains (e.g., butan-1-amine derivatives) demonstrate lower viscosity deviations (ηΔ) in alcohol mixtures compared to shorter-chain analogs, suggesting stronger solvation effects . This trend may extend to azepane-containing amines, influencing their performance in solvent-based systems.
Functional Group Modifications and Reactivity
- Aromatic Substitution : Compounds like 2-phenylbutan-1-amine hydrochloride () highlight how aromatic substituents enhance rigidity and π-π stacking interactions, contrasting with the flexible aliphatic azepane group in this compound. Such differences impact binding affinity in receptor-ligand systems .
- Heterocyclic Integration : Derivatives such as 2-(azepan-1-yl)-5-bromopyridin-3-amine () incorporate heteroaromatic rings, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical lead optimization .
Commercial and Research Relevance
- Biological Activity : Azepane-containing amines are explored as histamine H3 receptor ligands (), where structural flexibility may improve blood-brain barrier penetration compared to rigid analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


